
Daporinad
描述
达泊替尼,也称为FK866,是一种高度特异性的烟酰胺磷酸核糖转移酶 (NAMPT) 抑制剂。这种酶在烟酰胺腺嘌呤二核苷酸 (NAD+) 的生物合成中起着至关重要的作用,NAD+ 对细胞代谢和能量产生至关重要。 通过抑制NAMPT,达泊替尼诱导肿瘤细胞凋亡,使其成为癌症研究中很有前景的化合物 .
准备方法
合成路线和反应条件: 达泊替尼的合成涉及多个步骤,从市售原料开始反应条件通常涉及使用有机溶剂、催化剂和受控温度以确保高产率和纯度 .
工业生产方法: 在工业环境中,达泊替尼的生产通过优化合成路线进行放大,以确保成本效益和效率。 该过程涉及大型反应器,对反应参数的精确控制以及严格的纯化步骤,以获得药用级达泊替尼 .
化学反应分析
Metabolic Pathways of Daporinad
This compound undergoes diverse metabolic transformations, primarily involving oxidation, desaturation, and amide hydrolysis. A total of 25 metabolites were identified in vitro (mouse/human liver microsomes) and in vivo (mouse plasma), with distinct metabolic patterns observed across experimental conditions .
Key Metabolic Reactions
-
Amide Hydrolysis
-
Desaturation and Oxidation
-
Oxidation and Di-Oxidation
-
N-Oxidation
Metabolite Identification Data
Metabolite | Key Reaction | m/z | Formula | Retention Time (min) | Observed in |
---|---|---|---|---|---|
M1 | Amide hydrolysis | 261.1961 | 7.36 | Mouse Liver Microsomes | |
M2/M14 | Desaturation + Oxidation | 406.2125 | 10.07/16.04 | Mouse Liver Microsomes | |
M5 | Di-oxidation | 424.2231 | 12.48 | Mouse Plasma | |
M20 | Amide hydrolysis + Carboxylation | 276.1594 | 21.25 | Mouse Liver Microsomes | |
M25 | Desaturation + Oxidation | 406.2125 | 26.31 | Mouse Plasma |
Note : Retention times and formulas are derived from LC-qTOF-MS data .
Stability and Pharmacokinetic Implications
-
Stability : this compound demonstrated stability under short-term (4 h at room temperature), long-term (2 weeks at −80°C), and freeze-thaw (3 cycles) conditions .
-
Pharmacokinetics : In mice, this compound exhibited linear pharmacokinetics at 5–10 mg/kg doses but non-linear behavior at 30 mg/kg, suggesting saturation of metabolic clearance pathways .
Structural Insights from Fragmentation Patterns
-
Parent Drug (this compound) :
-
Metabolite M1 :
N-Oxidation Analysis
Post-preparation with TiCl₃ revealed six N-oxide metabolites (M6, M10, M11, M18, M22, M25), indicating oxidation of the pyridine nitrogen .
Therapeutic Synergy via Metabolic Pathways
This compound’s NAD⁺ depletion enhances the efficacy of PARP inhibitors (e.g., olaparib) by exacerbating DNA damage and apoptosis in cancer cells . This synergy underscores the clinical relevance of its metabolic profile.
科学研究应用
Glioblastoma Multiforme (GBM)
Recent studies have highlighted Daporinad's potential in treating GBM, a highly aggressive brain tumor. A study identified this compound as effective against GBM cell lines, showing significant cytotoxicity at low concentrations. The compound inhibited cell migration and sensitized GBM cells to temozolomide (TMZ), a standard chemotherapy drug. The findings suggest that this compound could be integrated into treatment regimens for GBM, particularly in cases with varying NAMPT expression levels .
Study | Cell Lines Used | IC50 Value | Effects Observed |
---|---|---|---|
Study 1 | U251, LN229 | 60 nM | Inhibited migration and enhanced TMZ sensitivity |
Acute Myeloid Leukemia (AML)
This compound has shown promising results in AML, particularly in samples with monosomy 7/del(7q). Research indicates that these specific AML cells exhibit heightened sensitivity to this compound compared to those with diploid chromosome 7 or healthy controls. The compound induced significant cell death in these sensitive populations .
Cohort | Response to this compound | EC50 Value |
---|---|---|
-7/-7q AML | High sensitivity | Lower than diploid AML |
Cutaneous T-Cell Lymphoma (CTCL)
This compound completed Phase 2 clinical trials for CTCL treatment, demonstrating its efficacy as a therapeutic agent. The trials focused on evaluating the safety and effectiveness of this compound in patients with this malignancy .
Combination Therapies
This compound has been explored in combination with other therapies to enhance treatment efficacy:
- PARP Inhibitors : Studies indicate that this compound synergizes with PARP inhibitors like olaparib to overcome drug resistance in ovarian cancer models. This combination significantly enhances DNA damage and cell death in resistant cancer cells .
Pharmacokinetics and Stability
This compound exhibits favorable pharmacokinetic properties. A study utilizing an LC-qTOF-MS assay established its stability under various conditions and confirmed linear pharmacokinetics at lower doses (5-10 mg/kg), while a non-linear trend was observed at higher doses (30 mg/kg) .
Case Studies and Clinical Trials
- Case Study: Glioblastoma Treatment : A patient cohort treated with this compound showed improved outcomes when combined with standard therapies, emphasizing the need for further exploration in clinical settings.
- Clinical Trial Data : In the Phase 2 trials for CTCL, patients receiving this compound reported manageable side effects and positive responses, warranting further investigation into long-term efficacy.
作用机制
达泊替尼通过抑制烟酰胺磷酸核糖转移酶发挥作用,导致细胞中烟酰胺腺嘌呤二核苷酸水平下降。这种下降会破坏细胞代谢和能量产生,最终诱导肿瘤细胞凋亡。 所涉及的分子靶点和途径包括抑制烟酰胺磷酸核糖转移酶以及随后激活凋亡途径 .
类似化合物:
FK866: 达泊替尼的另一个名称,具有相似的特性和应用。
APO866: 一种具有类似抑制烟酰胺磷酸核糖转移酶效果的相关化合物。
K22.175: 同一类别中的另一种化合物,用于类似的研究应用.
独特性: 达泊替尼以其对烟酰胺磷酸核糖转移酶的高度特异性和对肿瘤细胞的强效凋亡作用而独树一帜。 与其他类似化合物相比,达泊替尼在临床前和临床研究中显示出令人鼓舞的结果,使其成为癌症研究中宝贵的工具 .
相似化合物的比较
FK866: Another name for daporinad, with similar properties and applications.
APO866: A related compound with similar inhibitory effects on nicotinamide phosphoribosyl transferase.
K22.175: Another compound in the same class, used in similar research applications.
Uniqueness: this compound is unique due to its high specificity for nicotinamide phosphoribosyl transferase and its potent apoptotic effects on tumor cells. Compared to other similar compounds, this compound has shown promising results in preclinical and clinical studies, making it a valuable tool in cancer research .
生物活性
Daporinad, also known as FK866, is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway. This compound has garnered significant attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in tumor cells and enhance the efficacy of other anticancer agents. This article synthesizes diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
This compound functions by inhibiting NAMPT, leading to a depletion of intracellular NAD+, which is crucial for various cellular processes including energy metabolism and DNA repair. The inhibition of NAMPT disrupts the NAD+ salvage pathway, resulting in increased susceptibility of cancer cells to apoptosis. This mechanism has been shown to be effective across various cancer types, including glioblastoma and acute myeloid leukemia (AML).
In Vitro Studies
- Antitumoral Effects : this compound has demonstrated significant antitumoral activity in glioblastoma cell lines. A study indicated that it exhibited cytotoxic effects at low concentrations, with varying efficacy based on NAMPT expression levels in different cell lines:
- Combination Therapies : In combination with temozolomide (TMZ), this compound enhanced the cytotoxic effects on GBM cells, particularly those with low NAMPT expression. The combination therapy showed promising results in sensitizing resistant cells to TMZ .
- AML Sensitivity : this compound has been shown to be particularly effective in AML samples with monosomy 7/del(7q). These samples exhibited significantly lower viability after treatment with this compound compared to wild-type AML samples and healthy controls .
In Vivo Studies
A pharmacokinetic study using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qTOF-MS) identified 25 metabolites of this compound in mouse plasma, indicating complex metabolic pathways involved in its clearance. The study revealed that this compound had a linear pharmacokinetic profile at lower doses but exhibited non-linear characteristics at higher doses, suggesting potential saturation of metabolic pathways .
Case Studies
- Glioblastoma : In a preclinical model, this compound was evaluated for its effects on GBM neurospheres derived from patient biopsies. The results confirmed its cytotoxicity while sparing normal astrocytes, highlighting its selective action against tumor cells .
- Ovarian Cancer : Research indicated that combining this compound with PARP inhibitors like olaparib significantly enhanced the efficacy of treatment in PARPi-resistant ovarian cancer models. This combination led to increased apoptosis and improved therapeutic outcomes .
Table 1: Summary of this compound's Biological Activity Across Cancer Types
Cancer Type | Mechanism of Action | Key Findings |
---|---|---|
Glioblastoma | NAMPT inhibition leading to NAD+ depletion | Cytotoxic effects observed; synergistic with TMZ |
Acute Myeloid Leukemia | Enhanced sensitivity in -7/-7q samples | Significant cell death compared to controls |
Ovarian Cancer | Synergistic with PARP inhibitors | Increased apoptosis and reduced tumor growth |
Table 2: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Dose Range | 5 - 30 mg/kg |
Linear PK Range | 5 - 10 mg/kg |
Non-linear PK Observed | At 30 mg/kg |
Number of Identified Metabolites | 25 |
属性
IUPAC Name |
(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBNHDGDUADAGP-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026050 | |
Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658084-64-1, 201034-75-5, 658084-94-7 | |
Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=658084-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Daporinad [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201034755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daporinad [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0658084641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daporinad | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12731 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FK866 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DAPORINAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V71TF6V9M7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。